2-(Chloromethyl)-6-fluoro-1,3-benzoxazole

Catalog No.
S727599
CAS No.
143708-36-5
M.F
C8H5ClFNO
M. Wt
185.58 g/mol
Availability
In Stock
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2-(Chloromethyl)-6-fluoro-1,3-benzoxazole

CAS Number

143708-36-5

Product Name

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole

IUPAC Name

2-(chloromethyl)-6-fluoro-1,3-benzoxazole

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

InChI

InChI=1S/C8H5ClFNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2

InChI Key

JVUWLFQJNVEUSF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)OC(=N2)CCl

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CCl

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is a heterocyclic compound characterized by a benzoxazole ring substituted with a chloromethyl group and a fluorine atom. The molecular formula for this compound is C8H6ClFNO, and it features a unique arrangement that contributes to its potential biological activities and applications in medicinal chemistry. The presence of the chlorine and fluorine atoms enhances its reactivity and solubility, making it an interesting candidate for various

Typical of benzoxazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic system, facilitating further substitution reactions.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological properties or to create new functional materials.

Benzoxazole derivatives, including 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole, have been studied for their biological activities. They exhibit a range of pharmacological effects such as:

  • Antifungal Activity: Some derivatives have shown promising antifungal properties against various phytopathogenic fungi .
  • Antitumor Activity: Certain benzoxazole compounds have been identified as potential antitumor agents, demonstrating cytotoxic effects on cancer cell lines .
  • Antimicrobial Properties: The structural features of benzoxazoles contribute to their effectiveness against bacterial strains .

Several methods exist for synthesizing 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole:

  • Condensation Reaction: A common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of an acid catalyst, leading to the formation of the benzoxazole ring .
  • Microwave-Assisted Synthesis: This modern approach can enhance reaction rates and yields by using microwave irradiation to promote the reaction between suitable precursors .
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process, reducing the need for multiple purification steps .

The unique properties of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole make it suitable for various applications:

  • Pharmaceuticals: Its potential as an antifungal and anticancer agent positions it as a candidate for drug development.
  • Material Science: The compound may serve as a building block in creating novel materials with specific electronic or optical properties.
  • Chemical Probes: Due to its reactive chloromethyl group, it can be utilized in labeling studies or as a precursor for further chemical modifications.

Studies on the interactions of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole with biological targets have revealed insights into its mechanism of action. Molecular docking studies suggest that it may bind effectively to certain enzymes or receptors involved in disease processes. For example, binding affinity assessments show promising interactions with proteins implicated in tumor growth and fungal infections .

Several compounds share structural similarities with 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-1,3-benzoxazoleChlorine at position 6Lacks fluorine; different biological activity
6-Fluoro-1,3-benzothiazoleFluorine at position 6; thiazole ring insteadExhibits distinct antimicrobial properties
2-(Chloromethyl)-1,3-benzoxazoleChloromethyl at position 2More reactive due to chloromethyl group
5-Methyl-1,3-benzoxazoleMethyl group at position 5Altered electronic properties affecting reactivity

The unique combination of chlorine and fluorine substituents in 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.

The synthesis of benzoxazole derivatives dates to the late 19th century, but interest in halogenated variants like 2-(chloromethyl)-6-fluoro-1,3-benzoxazole intensified in the 1990s with advances in fluorination and chloromethylation techniques. Early work focused on modifying the benzoxazole scaffold to enhance electronic properties and biological activity. The compound was first synthesized via cyclocondensation of 2-amino-5-fluorophenol with chlorinated acetylating agents, as documented in patent literature from the mid-1990s. Its development parallels the broader exploration of halogenated heterocycles for pharmaceutical and material science applications.

Significance in Heterocyclic Chemistry

Benzoxazoles are prized for their aromatic stability and ability to participate in electrophilic substitution reactions. The introduction of a chloromethyl group at position 2 and fluorine at position 6 in this compound creates distinct electronic effects:

  • The chloromethyl group ($$-\text{CH}_2\text{Cl}$$) enhances electrophilicity, enabling nucleophilic displacement reactions.
  • The fluorine atom at position 6 increases lipophilicity and metabolic stability, making the compound suitable for drug discovery.

This dual substitution pattern positions the molecule as a versatile intermediate for synthesizing complex derivatives, such as anticancer agents and fluorescent probes.

Classification in Benzoxazole Framework

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole belongs to the monosubstituted benzoxazole family. Its structural features are compared to related compounds below:

CompoundSubstituentsKey Properties
6-Fluoro-1,3-benzoxazoleF at position 6Lower reactivity, limited applications
2-Methyl-1,3-benzoxazole$$-\text{CH}_3$$ at position 2Higher thermal stability
2-(Chloromethyl)-6-fluoro-1,3-benzoxazole$$-\text{CH}_2\text{Cl}$$ at position 2, F at position 6Enhanced electrophilicity, broad synthetic utility

The chloromethyl group distinguishes it from simpler benzoxazoles, enabling functionalization through alkylation or cross-coupling reactions.

Research Significance and Current Interest

Recent studies highlight its role in:

  • Anticancer drug development: Derivatives inhibit tubulin polymerization in cancer cells.
  • Materials science: Fluorinated benzoxazoles improve the dielectric anisotropy of liquid crystal mixtures.
  • Antifungal agents: The chloromethyl group facilitates covalent binding to fungal cytochrome P450 enzymes.

Ongoing research explores its utility in zirconium-catalyzed one-pot syntheses and as a building block for optical brighteners.

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole represents a heterocyclic aromatic compound characterized by a benzoxazole core structure with specific substituents at defined positions [1]. The molecular formula for this compound is C8H5ClFNO, indicating the presence of eight carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom [2] [3] [1]. The molecular weight of this compound is 185.58 grams per mole, reflecting the combined atomic masses of all constituent elements [3] [1].

The compound exhibits a monoisotopic mass of 185.004370 atomic mass units, which represents the exact mass when considering the most abundant isotopes of each element [3]. This precise mass value is particularly important for analytical identification techniques such as mass spectrometry. The structural arrangement consists of a fused ring system where a benzene ring is connected to an oxazole ring, forming the benzoxazole scaffold that serves as the foundation for this molecule [4] [5].

Structural Characteristics of the Benzoxazole Core

The benzoxazole core represents a bicyclic heterocyclic system formed by the fusion of a benzene ring with an oxazole ring across positions 4 and 5 [4] [6]. This aromatic system possesses the molecular formula C7H5NO for the unsubstituted parent compound, with a molecular mass of 119.12 grams per mole [5] [7]. The benzoxazole nucleus is characterized by its planar aromatic structure, which contributes to its stability and chemical reactivity patterns [5] [8].

The oxazole portion of the benzoxazole core contains one oxygen atom and one nitrogen atom within a five-membered ring structure [5] [7]. This heterocyclic arrangement creates an electron-deficient system that influences the overall electronic properties of the molecule. The benzoxazole scaffold exhibits aromaticity that makes it relatively stable while maintaining reactive sites that allow for functionalization reactions [4] [8].

The numbering system for benzoxazole positions the nitrogen atom at position 3 and the oxygen atom at position 1 within the oxazole ring [5]. The carbon atoms of the fused benzene ring are numbered sequentially, with positions 4, 5, 6, and 7 representing the carbon atoms of the benzene portion [5]. This systematic numbering provides the framework for identifying specific substitution patterns and describing the structural features of derivatives.

Position-Specific Substitution Analysis

Chloromethyl Group at Position 2

The chloromethyl group (-CH2Cl) located at position 2 of the benzoxazole ring system represents a highly reactive functional group that significantly influences the chemical properties of the molecule [1] [9]. This substituent consists of a methylene bridge (-CH2-) connecting a chlorine atom to the benzoxazole core at the carbon atom adjacent to the nitrogen in the oxazole ring [1]. The chloromethyl functionality is classified as an electron-withdrawing group due to the electronegativity of the chlorine atom [9].

The reactivity of the chloromethyl group stems from the polarized carbon-chlorine bond, where the electronegative chlorine atom creates a partially positive carbon center [9]. This electrophilic character makes the chloromethyl carbon susceptible to nucleophilic substitution reactions, enabling the compound to serve as an alkylating agent in various synthetic transformations [9]. The presence of this group at position 2 places it in direct conjugation with the electron-deficient oxazole ring, further enhancing its electrophilic properties.

Research has demonstrated that chloromethyl groups exhibit high potential for electrophilic substitution reactions due to their reactive nature [9]. The strategic placement of this group at position 2 of the benzoxazole core provides a convenient handle for further chemical modifications and derivatization reactions. The chloromethyl substituent also influences the overall molecular polarity and solubility characteristics of the compound.

Fluorine Substituent at Position 6

The fluorine atom positioned at carbon 6 of the benzoxazole ring system introduces unique electronic and steric effects that distinguish this compound from other halogenated derivatives [10] [11]. Fluorine represents the most electronegative element in the periodic table, creating a strong electron-withdrawing effect through inductive mechanisms [10] [12]. This substituent significantly alters the electron density distribution within the aromatic system, particularly affecting the reactivity patterns of the benzene ring portion.

The small atomic radius of fluorine, similar to that of hydrogen, minimizes steric hindrance while maximizing electronic effects [10] [13]. This characteristic allows fluorine substitution to occur without significantly disrupting the planar geometry of the aromatic system [14] [13]. The carbon-fluorine bond exhibits exceptional strength and stability, contributing to the overall chemical resistance of fluorinated aromatic compounds [13].

Research indicates that fluorine substituents in aromatic systems can participate in unique bonding interactions and influence molecular properties such as lipophilicity and membrane permeability [10] [14]. The electron-withdrawing nature of fluorine at position 6 affects the electronic properties of the entire benzoxazole system, potentially influencing both chemical reactivity and biological activity profiles [10] [12]. Studies have shown that fluorine substitution can enhance the stability of aromatic compounds and modify their interaction with biological targets [14] [13].

Chemical Identifiers and Nomenclature

Chemical Abstract Service Registry Number: 143708-36-5

The Chemical Abstract Service registry number 143708-36-5 serves as the unique numerical identifier for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole in chemical databases and literature [3] [1]. This registry number was assigned by the Chemical Abstracts Service division of the American Chemical Society to provide an unambiguous identification system for chemical substances. The compound was first registered in chemical databases on October 25, 2006, with the most recent modifications recorded on June 7, 2025 [1].

The European Community number 898-736-8 provides an additional regulatory identifier for this compound within European chemical registration systems [1]. The DSSTox Substance identifier DTXSID001292086 links this compound to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency [1]. These multiple identifier systems ensure comprehensive tracking and referencing of the compound across various regulatory and research contexts.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(chloromethyl)-6-fluoro-1,3-benzoxazole, which precisely describes the substitution pattern and core structure [3] [1]. Alternative nomenclature systems provide additional naming conventions, including 2-(Chloromethyl)-6-fluorobenzoxazole and 2-(Chloromethyl)-6-fluorobenzo[d]oxazole [3] [1]. The German nomenclature follows as 2-(Chlormethyl)-6-fluor-1,3-benzoxazol, while the French designation is 2-(Chlorométhyl)-6-fluoro-1,3-benzoxazole [3].

Additional systematic names include Benzoxazole, 2-(chloromethyl)-6-fluoro- according to Chemical Abstracts indexing conventions [3] [1]. The compound may also be referenced as 2-Chloromethyl-6-fluoro-benzooxazole in certain chemical databases and literature sources [3] [1]. These various naming systems ensure comprehensive identification across different chemical information systems and international standards.

International Chemical Identifier and Simplified Molecular Input Line Entry System Representations

The International Chemical Identifier string for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole provides a standardized representation of its molecular structure and connectivity [1]. While the specific International Chemical Identifier was not fully detailed in the retrieved sources, the structural information indicates the presence of the characteristic benzoxazole core with chloromethyl and fluorine substitutions at positions 2 and 6, respectively [1].

The Simplified Molecular Input Line Entry System representation offers a linear notation for describing the molecular structure in a format suitable for computational processing and database searching [1] [15]. This string-based representation encodes the atomic connectivity, bond types, and stereochemical information in a standardized format that facilitates chemical information exchange and molecular searching across databases [15] [16].

Structural Isomers and Related Compounds

The structural landscape surrounding 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole encompasses various isomeric forms and closely related analogs that share similar core structures but differ in substitution patterns or heteroatom arrangements [17] [18]. Positional isomers include compounds where the chloromethyl or fluorine substituents occupy different positions on the benzoxazole ring system, such as 2-(chloromethyl)-5-fluoro-1,3-benzoxazole or 2-(chloromethyl)-7-fluoro-1,3-benzoxazole derivatives [19] [18].

Related benzoxazole compounds with different substituent combinations include 7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole, which incorporates an additional bromine substituent at position 7 [18]. The molecular formula for this trihalogenated derivative is C8H4BrClFNO with a molecular weight of 264.48 grams per mole [18]. Another related compound is 2-(Chloromethyl)-6-methyl-1,3-benzoxazole, where the fluorine substituent is replaced by a methyl group, resulting in the molecular formula C9H8ClNO [20].

Heterocyclic analogs represent another category of related compounds where the oxygen atom in the benzoxazole core is replaced by sulfur, forming benzothiazole derivatives such as 2-(Chloromethyl)-6-fluoro-1,3-benzothiazole [17]. This sulfur analog maintains the same substitution pattern but exhibits different electronic and chemical properties due to the presence of sulfur instead of oxygen in the heterocyclic ring [17]. The molecular formula for this benzothiazole analog is C8H5ClFNS with a molecular weight of 201.65 grams per mole [17].

The examination of these structural relationships provides insight into the systematic variations possible within this chemical family and their potential impact on molecular properties and reactivity patterns [22]. Studies have demonstrated that modifications to the heterocyclic core or changes in substitution patterns can significantly influence the biological and chemical properties of these compounds [22] [23].

Table 1: Structural Data for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole and Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Chemical Abstract Service NumberKey Structural Features
2-(Chloromethyl)-6-fluoro-1,3-benzoxazoleC8H5ClFNO185.58143708-36-5Benzoxazole core, chloromethyl at position 2, fluorine at position 6
7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazoleC8H4BrClFNO264.482149602-64-0Additional bromine at position 7
2-(Chloromethyl)-6-methyl-1,3-benzoxazoleC9H8ClNO181.62143708-33-2Methyl group replaces fluorine
2-(Chloromethyl)-6-fluoro-1,3-benzothiazoleC8H5ClFNS201.65124050-14-2Sulfur replaces oxygen in core

Physical State and Appearance

2-(Chloromethyl)-6-fluoro-1,3-benzoxazole exists as a solid at room temperature [1]. The compound demonstrates typical characteristics of substituted benzoxazole derivatives, maintaining structural integrity under standard laboratory conditions. The physical appearance has not been extensively documented in the available literature, though related benzoxazole compounds typically present as crystalline solids ranging from colorless to pale yellow [2].

The molecular structure consists of a fused benzene-oxazole ring system with a chloromethyl group (-CH₂Cl) at position 2 and a fluorine atom at position 6. This substitution pattern influences both the physical properties and chemical reactivity of the compound [3] [4].

Thermodynamic Properties

Melting and Boiling Points

Melting Point: Specific melting point data for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is not available in the current literature [1] [4]. However, comparative analysis with related compounds provides insight into expected ranges. The parent compound benzoxazole exhibits a melting point of 27-30°C [2], while substituted derivatives show varying melting points depending on the nature and position of substituents.

Boiling Point: No experimental boiling point data has been reported for this specific compound [1] [4]. Related compound 2-(Chloromethyl)-4-fluoro-1,3-benzoxazole shows a boiling point of 243.7±20.0°C at 760 mmHg [5], suggesting that the 6-fluoro isomer would have similar thermal behavior.

For comparison, the unsubstituted 2-(Chloromethyl)-1,3-benzoxazole has a boiling point of 80.0°C at 0.1 mmHg [6], indicating significant vapor pressure reduction under reduced pressure conditions.

Heat Capacity and Thermal Behavior

Heat Capacity: While specific heat capacity data for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is not available, the parent compound benzoxazole exhibits a solid-state heat capacity (Cp,solid) of 141.59 J/mol·K at 298.15 K [7] [8]. Based on molecular complexity and the presence of additional substituents, the target compound is estimated to have a higher heat capacity, approximately 160-180 J/mol·K.

Thermal Stability: Benzoxazole derivatives demonstrate exceptional thermal stability. Studies on benzoxazole thermal decomposition indicate stability up to 1000-1350 K (727-1077°C) under inert conditions [9] [10]. The compound undergoes thermal decomposition at elevated temperatures, with major products including o-hydroxybenzonitrile and cyclopentadiene carbonitrile [9].

The presence of halogen substituents typically enhances thermal stability through increased intermolecular interactions, though specific thermal behavior studies for this compound have not been reported [11].

Molecular Weight and Density

Molecular Weight: The compound has a molecular weight of 185.58 g/mol, calculated from its molecular formula C₈H₅ClFNO [3] [4] [12]. This represents a significant increase compared to the parent benzoxazole (119.12 g/mol), primarily due to the chloromethyl and fluorine substituents.

Density: Experimental density measurements for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole have not been reported in the literature [1]. However, comparative analysis with related compounds provides estimates:

CompoundDensity (g/cm³)Reference
Benzoxazole1.175 [2]
2-(Chloromethyl)-1,3-benzoxazole1.316 [13]
2-(Chloromethyl)-4-fluoro-1,3-benzoxazole1.4±0.1 [5]

Based on these values, the density of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is estimated to be approximately 1.35-1.45 g/cm³, reflecting the influence of both chlorine and fluorine substituents.

Solubility Profile in Various Solvents

The solubility behavior of 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole is influenced by its polarity and the presence of halogen substituents. While specific solubility data is limited, general patterns can be established based on structural characteristics and related compound behavior:

Solvent CategorySolubilityRationale
Polar Protic Solvents
WaterInsoluble to poorly solubleLimited by halogen substitution and hydrophobic character
EthanolSolubleModerate polarity compatibility
MethanolSolubleSimilar behavior to ethanol
Polar Aprotic Solvents
AcetoneSolubleGood compatibility with polar aprotic character
DMSOHighly solubleExcellent solvation of polar heterocycles
THFSolubleModerate polarity, good solvation
Non-polar and Halogenated Solvents
ChloroformHighly solubleHalogenated solvent affinity
DichloromethaneHighly solubleCompatible halogenated solvent
Diethyl etherModerately solubleLimited by polarity mismatch
n-HexanePoorly solublePoor compatibility with non-polar solvents

The enhanced solubility in halogenated solvents reflects the compound's structural compatibility with these media, while limited water solubility is typical for halogenated aromatic heterocycles [14].

pKa Values and Acid-Base Properties

Predicted pKa: While experimental pKa values for 2-(Chloromethyl)-6-fluoro-1,3-benzoxazole are not available, computational predictions based on the parent benzoxazole structure suggest a pKa of approximately 1.17±0.10 [2]. This value is consistent with the weak basicity of the nitrogen atom in the benzoxazole ring system.

The presence of electron-withdrawing substituents (chloromethyl and fluorine) is expected to further decrease the basicity, potentially lowering the pKa value compared to the parent compound. Related compounds show similar trends:

  • 2-(Chloromethyl)-6-methyl-1,3-benzoxazole: pKa = 1.25±0.30 [15]
  • Benzoxazole, 2-(5-bromo-2-thienyl)-: pKa = 0.84±0.10 [16]

Acid-Base Behavior: The compound exhibits weak basic character due to the nitrogen atom in the oxazole ring. The electron-withdrawing effects of the chloromethyl and fluorine substituents significantly reduce the electron density on nitrogen, resulting in diminished basicity compared to unsubstituted benzoxazole derivatives [17].

XLogP3

2.3

Dates

Last modified: 08-15-2023

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